Home > Products > Building Blocks P3283 > Dexmedetomidine
Dexmedetomidine - 113775-47-6

Dexmedetomidine

Catalog Number: EVT-267374
CAS Number: 113775-47-6
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexmedetomidine is a highly selective α2-adrenoceptor agonist, exhibiting a high affinity for all three α2-adrenoceptor subtypes (α2A, α2B, and α2C). [] It is the pharmacologically active dextroisomer of medetomidine. [] Dexmedetomidine is classified as an imidazole compound and is commercially available for intravenous administration. [] Its unique properties make it a valuable tool in various scientific research fields, including anesthesia, pain management, neuroprotection, and sedation.

Source and Classification

Dexmedetomidine is derived from medetomidine, which is a racemic mixture. The compound is classified as a small molecule drug and falls under the category of sedatives and analgesics. It is specifically recognized for its selectivity towards alpha-2 adrenergic receptors, making it a preferred choice in both veterinary and human medicine for sedation during surgical procedures and intensive care .

Synthesis Analysis

The synthesis of dexmedetomidine involves several methods aimed at optimizing yield and purity. A notable synthesis route includes the following steps:

  1. Starting Materials: The synthesis typically begins with 1-trityl imidazole-4-formaldehyde and 2,3-dimethyl phenyl magnesium bromide.
  2. Nucleophilic Addition: A nucleophilic addition reaction occurs to form an olefin.
  3. Hydrogenation: The olefin undergoes hydrogenation reduction to yield medetomidine.
  4. Resolution: Dexmedetomidine is obtained by resolving the racemic medetomidine using a D-tartaric acid/ethanol system, which has been shown to achieve higher yields compared to previous methods .

Recent advancements have introduced methods that utilize ionic liquids to enhance selectivity and reduce reaction times, achieving yields as high as 95.64% for dexmedetomidine hydrochloride .

Molecular Structure Analysis

Dexmedetomidine has the chemical formula C13H16N2C_{13}H_{16}N_{2} and a molecular weight of approximately 200.28 g/mol. Its structure features:

  • Core Structure: An imidazole ring connected to a phenyl group.
  • Stereochemistry: The compound exhibits chirality with one specific enantiomer being pharmacologically active (the S-enantiomer).
  • Functional Groups: The presence of a trimethylbenzyl group enhances its receptor affinity.

The three-dimensional structure can be represented by various modeling techniques that illustrate its binding conformation within the alpha-2 adrenergic receptor .

Chemical Reactions Analysis

Dexmedetomidine participates in several chemical reactions:

  1. Prodrug Formation: Various prodrugs have been synthesized to enhance the pharmacokinetic profile of dexmedetomidine. These include ester and carbonate derivatives designed to release the active drug upon enzymatic cleavage .
  2. Hydrolysis Reactions: The prodrugs undergo hydrolysis at different rates depending on their structural modifications, influencing their therapeutic efficacy and duration of action .
  3. Metabolic Pathways: After administration, dexmedetomidine is metabolized primarily in the liver through N-glucuronidation, with metabolites excreted mainly in urine .
Mechanism of Action

Dexmedetomidine exerts its effects primarily through agonism at alpha-2 adrenergic receptors located in the central nervous system. Its mechanism involves:

  • Inhibition of Norepinephrine Release: By binding to presynaptic alpha-2 receptors, dexmedetomidine inhibits the release of norepinephrine, leading to decreased sympathetic outflow.
  • Sedative Effects: Activation of postsynaptic alpha-2 receptors results in sedation and analgesia without causing significant respiratory depression.
  • Hemodynamic Effects: The drug can lower heart rate and blood pressure due to its sympatholytic properties, making it useful in managing hemodynamics during surgical procedures .
Physical and Chemical Properties Analysis

Dexmedetomidine exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: Freely soluble in water.
  • LogP Value: Approximately 2.8, indicating moderate lipophilicity.
  • pKa: The pKa value is around 7.1, suggesting that it exists predominantly in its neutral form at physiological pH.
  • Protein Binding: High protein binding (approximately 94%), which influences its distribution and therapeutic effects .
Applications

Dexmedetomidine has a wide range of applications in clinical practice:

  1. Sedation in Intensive Care Units: Used for sedation in mechanically ventilated patients due to its minimal respiratory depressant effects.
  2. Anesthesia Adjunct: Employed as an adjunct to general anesthesia to reduce opioid requirements and enhance postoperative analgesia.
  3. Procedural Sedation: Utilized for sedation during various medical procedures due to its rapid onset and short duration of action.
  4. Veterinary Medicine: Commonly used for sedation in animals during surgical procedures.
Introduction to Dexmedetomidine: Pharmacological and Clinical Foundations

Historical Development and Food and Drug Administration Approval Milestones

Dexmedetomidine, a dextrorotatory S-enantiomer of medetomidine, emerged from systematic pharmacological research in the late 20th century. Developed collaboratively by Orion Pharma (Finland) and Abbott Laboratories (United States), its clinical trajectory began with foundational studies demonstrating potent α₂-adrenergic receptor agonism and unique sedative properties. Initial animal and human trials in the early 1990s revealed its ability to provide "cooperative sedation" (patients rousable by voice) without significant respiratory depression—a distinct advantage over existing agents like benzodiazepines or opioids [4] [8].

The United States Food and Drug Administration granted approval for dexmedetomidine hydrochloride injection (Precedex®) on December 17, 1999, specifically for short-term sedation (<24 hours) of initially intubated and mechanically ventilated adults in intensive care settings. This approval (New Drug Application 21-038) was underpinned by trials demonstrating reduced opioid requirements and hemodynamic stability during weaning from mechanical ventilation [4] [5]. A pivotal expansion occurred in April 2022, when the Food and Drug Administration approved a sublingual film formulation (Igalmi®) for acute treatment of agitation associated with schizophrenia or bipolar disorders in adults, marking its first non-injectable application [1]. This approval leveraged dexmedetomidine’s sympatholytic properties to address central nervous system hyperarousal states.

Table 1: Key Regulatory Milestones for Dexmedetomidine

YearEventSignificance
1990Synthesis and characterization by Orion Pharma/Abbott LaboratoriesIdentification of the pharmacologically active S-enantiomer of medetomidine
1999Initial Food and Drug Administration approval (Precedex®, intravenous)Approved for ICU sedation in mechanically ventilated adults (<24 hours) [4] [5]
2008Food and Drug Administration label expansionApproved for sedation in non-intubated patients prior to/during surgical procedures [4]
2022Food and Drug Administration approval of Igalmi® (sublingual/buccal film)First non-injectable formulation for acute agitation in schizophrenia/bipolar disorder [1]

Classification and Structural Specificity as a Selective α₂-Adrenoceptor Agonist

Dexmedetomidine belongs to the imidazole subclass of α₂-adrenergic receptor agonists. Chemically designated as (+)-4-(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, its molecular weight is 200.285 g/mol [4] [9]. The compound’s chiral center confers stereoselective activity, with the S-enantiomer exhibiting 8-fold greater affinity for α₂-receptors than the R-enantiomer [8].

Dexmedetomidine’s exceptional receptor selectivity arises from structural optimization. It demonstrates a binding affinity (Ki) of 1.08 nM for the α₂-adrenergic receptor versus 1,750 nM for the α₁-adrenergic receptor, yielding a 1,620:1 α₂:α₁ selectivity ratio—significantly higher than older agents like clonidine (220:1) [4] [9]. This specificity minimizes α₁-mediated vasoconstriction and allows precise targeting of inhibitory G-protein-coupled α₂ receptors.

Mechanistically, dexmedetomidine primarily activates presynaptic and postsynaptic α₂A-adrenoceptor subtypes in the central nervous system. In the locus coeruleus, it hyperpolarizes noradrenergic neurons via G-protein-coupled inwardly rectifying potassium channels, reducing norepinephrine release and inducing a sleep-like state with electroencephalogram patterns resembling non-rapid eye movement Stage 2 sleep [2] [8]. Simultaneously, spinal cord α₂A and α₂C receptor activation inhibits substance P release and nociceptive signaling, contributing to analgesia [2] [8].

Table 2: Receptor Binding Profile of Dexmedetomidine

Receptor TypeSubtypeBinding Affinity (Ki, nM)Primary Physiological Effects
α₂-Adrenoceptorα₂A0.015–1.08Sedation, analgesia, sympatholysis, neuroprotection [4] [8] [9]
α₂B2.0–34Transient hypertension (peripheral vasoconstriction) [8]
α₂C15–95Modulation of motor behavior, cognition [8]
α₁-AdrenoceptorAll1,316–1,750Minimally activated at therapeutic doses [4] [9]

Comparative Analysis with Other α₂-Adrenergic Agents

Dexmedetomidine shares mechanistic roots with prototypical α₂-agonists like clonidine but exhibits superior pharmacokinetic and pharmacodynamic properties. Structurally, both are imidazole derivatives capable of crossing the blood-brain barrier. However, dexmedetomidine’s optimized stereochemistry confers greater potency (α₂A affinity ≈8-fold higher than clonidine) and selectivity (1,620:1 vs. 220:1 α₂:α₁ ratio), reducing off-target effects [4] [8].

Pharmacokinetically, dexmedetomidine has a shorter elimination half-life (2–3 hours) compared to clonidine (8.5–12.5 hours), enabling more rapid titration and earlier recovery—particularly advantageous for procedural sedation [6] [8]. A 1991 double-blind study comparing intramuscular dexmedetomidine (1 μg/kg) and midazolam (0.08 mg/kg) in gynecological surgery demonstrated comparable reductions in thiopentone requirements (17% vs. 19%), but dexmedetomidine uniquely attenuated surgical catecholamine surges without respiratory depression [3].

Functionally, dexmedetomidine’s activation profile favors α₂A receptors, whereas clonidine non-selectively stimulates all α₂ subtypes. This translates to clinical differentiation:

  • Sedation Quality: Dexmedetomidine produces "arousable" sedation mimicking physiological sleep via locus coeruleus inhibition, whereas clonidine induces less predictable drowsiness often compounded by histaminergic effects [2] [6].
  • Analgesia: Both agents provide spinally mediated analgesia, but dexmedetomidine exhibits greater potency in neuropathic pain models due to enhanced spinal dorsal horn receptor binding [8].
  • Hemodynamic Effects: Dexmedetomidine’s biphasic blood pressure response (initial hypertension via α₂B-mediated vasoconstriction, followed by hypotension from central sympatholysis) is less pronounced than clonidine’s sustained hypotensive effects [4] [8].

Tizanidine, another α₂-agonist used for spasticity, shows intermediate properties. It has a shorter half-life than clonidine (~2.5 hours) but lower α₂A selectivity than dexmedetomidine, explaining its weaker sedative effects and stronger muscle relaxant properties via spinal motor neuron inhibition [2].

Properties

CAS Number

113775-47-6

Product Name

Dexmedetomidine

IUPAC Name

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1

InChI Key

CUHVIMMYOGQXCV-NSHDSACASA-N

SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C

Solubility

Freely soluble in water
1.74e-01 g/L

Synonyms

Dexmedetomidine
Dexmedetomidine Hydrochloride
Hydrochloride, Dexmedetomidine
MPV 1440
MPV-1440
MPV1440
Precedex

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.